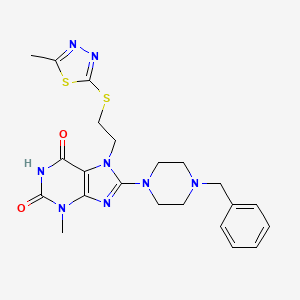

8-(4-benzylpiperazin-1-yl)-3-methyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

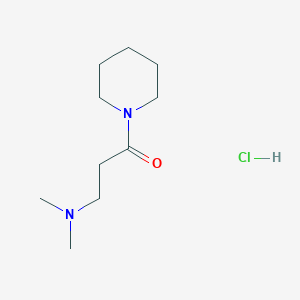

8-(4-benzylpiperazin-1-yl)-3-methyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H26N8O2S2 and its molecular weight is 498.62. The purity is usually 95%.

BenchChem offers high-quality 8-(4-benzylpiperazin-1-yl)-3-methyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-benzylpiperazin-1-yl)-3-methyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Receptor Affinity and Pharmacological Evaluation

Recent studies have developed a series of compounds, including derivatives of purine-2,6-dione, that exhibit significant affinity towards serotonin receptors (5-HT1A, 5-HT2A, 5-HT7). These compounds have been evaluated for their potential psychotropic activities, showing promising anxiolytic and antidepressant properties. Specifically, certain derivatives have demonstrated mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand properties, producing antidepressant-like effects and exerting anxiolytic-like activity in preclinical models. The modification of the purine-2,6-dione structure, particularly by introducing arylalkyl/allyl substituents, provides a pathway for designing novel serotonin ligands with enhanced pharmacological profiles (Chłoń-Rzepa et al., 2013).

Analgesic and Anti-inflammatory Properties

Another research direction involves the exploration of purine derivatives for their analgesic and anti-inflammatory properties. New derivatives of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl have been synthesized and pharmacologically tested, revealing significant analgesic activity in vivo. Some derivatives outperformed reference drugs in standard analgesic tests, also showing potential as anti-inflammatory agents. This indicates that modifications to the purine-2,6-dione structure can lead to new classes of analgesic and anti-inflammatory agents with noteworthy pharmacological benefits (Zygmunt et al., 2015).

Synthesis and Activity of Purine Derivatives

Further studies have concentrated on synthesizing novel purine derivatives, including those with substituted pyridines and purines containing 2,4-thiazolidinedione, and evaluating their biological activities. These derivatives have shown effects on triglyceride accumulation and hypoglycemic and hypolipidemic activities in various models, indicating their potential for treating metabolic disorders. The design and synthesis of these compounds highlight the versatility of purine-based derivatives in targeting a range of biological pathways (Kim et al., 2004).

Wirkmechanismus

Target of Action

The primary target of SMR000035213, also known as the Secretion Modification Region (SMR) peptide, is the molecular chaperone DnaK . DnaK plays a crucial role in the formation of biofilms by Staphylococcus aureus , a common bacterium responsible for a wide range of infections.

Mode of Action

The SMR peptide interacts with DnaK, inhibiting its function and thereby disrupting the formation of biofilms . Biofilms are structured communities of bacteria that contribute to antibiotic resistance and tolerance . By targeting DnaK, the SMR peptide can effectively reduce the biofilm-forming capacity of S. aureus .

Biochemical Pathways

It is known that the peptide’s interaction with dnak disrupts the normal processes that lead to biofilm formation . This disruption likely affects downstream effects related to bacterial growth, survival, and antibiotic resistance .

Pharmacokinetics

Understanding the pharmacokinetics of a drug is crucial for determining its dosage, administration, and potential interactions with other substances

Result of Action

The primary result of the SMR peptide’s action is a significant reduction in the biofilm-forming capacity of S. aureus . This reduction is dose-dependent, with increasing concentrations of the peptide leading to greater inhibition of biofilm formation . This could potentially improve the susceptibility of S. aureus to antimicrobial agents .

Eigenschaften

IUPAC Name |

8-(4-benzylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N8O2S2/c1-15-25-26-22(34-15)33-13-12-30-17-18(27(2)21(32)24-19(17)31)23-20(30)29-10-8-28(9-11-29)14-16-6-4-3-5-7-16/h3-7H,8-14H2,1-2H3,(H,24,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRZXOGFWRDAQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCCN2C3=C(N=C2N4CCN(CC4)CC5=CC=CC=C5)N(C(=O)NC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N8O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-benzylpiperazin-1-yl)-3-methyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-thienyl)acetonitrile](/img/structure/B2863507.png)

![methyl 2-[[(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2863508.png)

![1-[(2-Methylcyclopentyl)amino]propan-2-ol](/img/structure/B2863513.png)

![(E)-2-amino-N-pentyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2863521.png)

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanone](/img/structure/B2863526.png)

![N-(3-(dimethylamino)propyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2863527.png)

![5-(3-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2863529.png)